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Introduction

The zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-
propanesulfonate) is a valuable tool in the field of protein biochemistry, particularly for in-vitro
protein folding studies. Its non-denaturing nature and ability to solubilize and stabilize proteins
make it an effective agent for preventing aggregation and facilitating the refolding of
recombinant proteins, often expressed as inclusion bodies in prokaryotic systems. This
document provides detailed application notes and protocols for utilizing CHAPS in protein
refolding experiments.

CHAPS is particularly effective in the "artificial chaperone” system, a two-step process that
mimics the function of natural molecular chaperones. In the first step, a detergent like CHAPS
captures the unfolded protein, preventing it from aggregating. In the second step, a stripping
agent, typically a cyclodextrin, removes the detergent, allowing the protein to fold into its native
conformation.[1][2]

Key Applications of CHAPS in Protein Refolding

 Solubilization of Inclusion Bodies: CHAPS can be used to gently solubilize protein
aggregates from inclusion bodies, maintaining a non-denaturing environment conducive to
subsequent refolding.
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e Prevention of Aggregation: During the refolding process, which often involves the removal of

a denaturant, CHAPS can prevent hydrophobic interactions between folding intermediates

that lead to aggregation.

» Stabilization of Proteins: CHAPS can stabilize proteins at interfaces and in solution,

improving recovery yields.[3]

« Atrtificial Chaperone Systems: In conjunction with cyclodextrins, CHAPS forms a powerful

artificial chaperone system for high-yield protein refolding.[1][2]

Data Presentation: Quantitative Analysis of CHAPS-
Assisted Protein Refolding

The following table summarizes quantitative data from a study on the refolding of recombinant

GST-tagged X-linked Inhibitor of Apoptosis Protein (XIAP-GST) using a detergent-assisted

process. This data highlights the efficiency of CHAPS in combination with other detergents.

. Refolding Concentration of ) .
Protein o o Refolding Yield (%)
Additive(s) Additive(s)
Triton X-100 + 2% Triton X-100 + 20
XIAP-GST 92.34
CHAPS mM CHAPS
Triton X-100 + 1% Triton X-100 + 10
XIAP-GST 82.15
CHAPS mM CHAPS
Triton X-100 + n-octyl
B-D-thio-
XIAP-GST _ 1.5% OTG 79.86
glucopyranoside
(OTG)
_ 1% Triton X-100 + 1%
XIAP-GST Triton X-100 + OTG 73.03
OTG
10 mM CHAPS + 1%
XIAP-GST CHAPS + OTG 72.12

OoTG

Data adapted from a study on the refolding of recombinant XIAP from inclusion bodies.[3]
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Experimental Protocols
Protocol 1: General In-Vitro Protein Refolding by
Dilution Using CHAPS

This protocol describes a general method for refolding a denatured protein from inclusion
bodies using CHAPS as a folding aid in the refolding buffer.

Materials:
 Purified inclusion bodies containing the protein of interest.

o Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCI) in 50 mM Tris-HCI,
pH 8.0, with 10 mM DTT (for proteins with disulfide bonds).

» Refolding Buffer: 50 mM Tris-HCI, pH 8.0, 0.5 M L-arginine, 1-5 mM reduced glutathione
(GSH), 0.1-0.5 mM oxidized glutathione (GSSG), and 5-20 mM CHAPS.

 Dialysis tubing (appropriate molecular weight cut-off).

e Spectrophotometer and activity assay reagents for the specific protein.
Procedure:

 Solubilization of Inclusion Bodies:

o Resuspend the washed inclusion bodies in the Denaturation Buffer at a protein
concentration of 5-10 mg/mL.

o Incubate at room temperature for 1-2 hours with gentle stirring to ensure complete
solubilization.

o Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to remove any insoluble
material.

e Refolding by Dilution:
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o Rapidly dilute the denatured protein solution 1:50 to 1:100 into the cold (4°C) Refolding
Buffer. The final protein concentration should typically be in the range of 0.01-0.1 mg/mL.

o Perform the dilution with gentle but efficient stirring.

o Incubate the refolding mixture at 4°C for 12-48 hours with slow, continuous stirring.

¢ Removal of CHAPS and Concentration:

o Dialyze the refolding mixture against a buffer suitable for the downstream application (e.g.,
50 mM Tris-HCI, pH 7.5, 150 mM NaCl) to remove CHAPS, arginine, and glutathione.
Perform at least three buffer changes over 24 hours.

o Concentrate the refolded protein using an appropriate method, such as ultrafiltration.
e Analysis of Refolded Protein:

o Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

o Assess the biological activity of the refolded protein using a specific functional assay.

o Analyze the protein's secondary and tertiary structure using techniques like circular
dichroism (CD) spectroscopy and fluorescence spectroscopy.

Protocol 2: Artificial Chaperone-Assisted Refolding
Using CHAPS and Cyclodextrin

This protocol is based on the artificial chaperone concept and is particularly useful for proteins
prone to aggregation.

Materials:
o Denatured protein solution (as prepared in Protocol 1).
o Capture Buffer: 50 mM Tris-HCI, pH 8.0, containing 10-30 mM CHAPS.

 Stripping Solution: A concentrated solution of 3-cyclodextrin (e.g., 200 mM) in a suitable
buffer.
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 Final refolding buffer (protein-specific).
Procedure:
o Protein Capture:

o Dilute the denatured protein solution into the Capture Buffer. The dilution factor will
depend on the initial denaturant concentration and should be sufficient to lower the
denaturant to a non-denaturing level.

o Incubate for a short period (e.g., 30 minutes) at room temperature to allow the formation of
protein-CHAPS complexes.

o Detergent Stripping and Refolding:

o Add the B-cyclodextrin Stripping Solution to the protein-CHAPS mixture. The molar ratio of
cyclodextrin to CHAPS should be optimized but is typically in the range of 5:1 to 10:1.

o The addition of cyclodextrin will strip the CHAPS from the protein, initiating the folding
process.

o Incubate the mixture at an optimized temperature (e.g., 4°C or room temperature) for a
period ranging from a few hours to overnight to allow for complete refolding.

 Purification and Analysis:

o Purify the refolded protein from the CHAPS-cyclodextrin complexes and other buffer
components using size-exclusion chromatography or another suitable chromatographic
method.

o Analyze the purified protein for concentration, activity, and structural integrity as described
in Protocol 1.

Visualizations
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Step 2: Refolding Step 3: Purification & Analysis

Step 1: Denaturation & Solubilization

Dilution into Refolded Protein in Dialysis / Chromatography Activity & Structural
Refolding Buffer CHAPS-containing buffer (CHAPS Removal) Analysis
(with CHAPS)

Click to download full resolution via product page

Caption: General workflow for in-vitro protein refolding using CHAPS.
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Caption: The artificial chaperone-assisted protein refolding workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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